5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Lipophilicity Drug-likeness Permeability

N5-n-Butyl,N1-o-tolyl pyrazolo[3,4-d]pyrimidin-4-one—a privileged kinase/PDE inhibitor scaffold with HBD=0 and XLogP3 2.8, enabling passive cell permeability for intracellular target engagement. The ortho-tolyl N1 group imposes a distinct dihedral angle altering target selectivity vs. phenyl or 4-methylphenyl analogs; the n-butyl N5 chain provides differentiated lipophilicity and metabolic stability vs. methyl, cyclopentyl, or THF congeners. Ideal for CDK/Btk/Src kinase panels, PDE5/PDE9A programs, agrochemical antifungal lead optimization, and chemical probe development. Procure this precise substitution pattern—SAR is not interchangeable with commercially available close analogs.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 895008-18-1
Cat. No. B3001344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
CAS895008-18-1
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
InChIInChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-13(16(19)21)10-18-20(15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3
InChIKeyRLMKKHZBMOFTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-18-1): Chemical Identity and Core Scaffold for Procurement Screening


5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-18-1, PubChem CID 7532828) is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. It incorporates an n-butyl substituent at the N5 position and an ortho-tolyl (2-methylphenyl) group at N1 of the fused pyrazolo-pyrimidinone core [1]. The scaffold is recognized across medicinal chemistry and agrochemical patent literature as a privileged structure for kinase inhibition (e.g., CDK, Btk, Weel, Src), phosphodiesterase (PDE5, PDE9A) modulation, and antifungal applications [2]. The specific substitution pattern of this compound yields a calculated XLogP3 of 2.8, zero hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and a molecular weight of 282.34 g/mol, placing it within favorable oral drug-like chemical space [1].

Why Generic Substitution of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-18-1) Is Not Supported by Structural Analogs


The pyrazolo[3,4-d]pyrimidin-4-one chemotype is exquisitely sensitive to N1 and N5 substitution. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that discrete changes at the N1 aryl group or the N5 alkyl moiety can shift target selectivity between kinase subfamilies (e.g., CDK vs. Src), alter PDE isoform inhibition profiles by orders of magnitude, or abolish antifungal activity entirely [1]. The o-tolyl group at N1 imposes a specific dihedral angle with the pyrazole ring that influences the presentation of the heterocyclic core to hydrophobic binding pockets, while the n-butyl chain at N5 modulates both lipophilicity and metabolic stability differently than branched, cyclic, or shorter alkyl congeners [2]. Therefore, procurement of a close analog—such as the 1-phenyl, 1-(4-methylphenyl), or N5-methyl/ethyl variants—cannot be assumed to reproduce the binding, pharmacokinetic, or efficacy profile of this specific compound. The quantitative evidence below, where available, substantiates these differentiation points.

Quantitative Differentiation Evidence for 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-18-1) Relative to Closest Analogs


Lipophilicity-Driven Differentiation: Calculated XLogP3 of the N5-Butyl N1-o-Tolyl Congener Versus N1-Phenyl and N5-Unsubstituted Pyrazolo[3,4-d]pyrimidin-4-one Analogs

The target compound 5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one exhibits a calculated XLogP3 of 2.8, derived from its PubChem computed properties [1]. This value reflects the additive lipophilic contributions of the n-butyl chain at N5 and the ortho-methylphenyl group at N1. In contrast, the N5-unsubstituted analog 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (PubChem CID 135629821), which lacks the butyl substituent, has a calculated XLogP3 of 1.4 [2]. The core unsubstituted scaffold 1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 344750-80-9) has an even lower experimental logP of approximately 0.2, as reported in vendor datasheets . This represents a calculated lipophilicity increase of approximately 1.4 log units (roughly 25-fold increase in octanol-water partition coefficient) over the N5-unsubstituted o-tolyl analog, and an estimated increase of approximately 2.6 log units over the bare scaffold.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: A Zero-Donor Profile Differentiating the N5-Butyl N1-o-Tolyl Compound from N5-Unsubstituted Pyrazolo[3,4-d]pyrimidin-4-one Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as the N5-butyl substituent eliminates the lactam N–H proton present in the unsubstituted core [1]. In comparison, the N5-unsubstituted analog 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (CID 135629821) possesses one hydrogen bond donor (HBD = 1) due to the free N–H at the 5-position [2]. According to Lipinski's rule of five and Veber's rules, reducing HBD count from 1 to 0 improves passive transcellular permeability and may reduce susceptibility to P-glycoprotein-mediated efflux, all else being equal.

Hydrogen bonding Permeability Oral bioavailability

Rotatable Bond Count and Conformational Flexibility: Differentiating the N5-n-Butyl Derivative from Shorter Alkyl or Rigid Analogs

The target compound possesses four rotatable bonds (three from the n-butyl chain plus one from the o-tolyl rotation), compared to only one rotatable bond for the N5-unsubstituted analog 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one [1][2]. The n-butyl chain introduces conformational degrees of freedom that can modulate the entropic penalty of binding. Within the pyrazolo[3,4-d]pyrimidin-4-one PDE5 inhibitor series, SAR studies have shown that increasing alkyl chain length at the N1 or N5 position affects inhibitory potency in a non-linear fashion; for example, in the study by Su et al. (2021), compounds with phenyl at N1 and varying N5 substituents exhibited PDE5 IC50 values ranging from <10 nM to >1000 nM depending on the specific alkyl-aryl combination, although direct data for this exact compound are not available [3].

Molecular flexibility Conformational entropy Target binding

Recommended Application Scenarios for 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-18-1) Based on Available Physicochemical and Class-Level Evidence


Kinase Inhibitor Screening Libraries Requiring Enhanced Membrane Permeability

The zero hydrogen bond donor count and XLogP3 of 2.8 position this compound as a candidate for kinase inhibitor screening libraries where intracellular target engagement is required. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a recognized ATP-mimetic kinase hinge binder, and the N5-butyl N1-o-tolyl substitution pattern eliminates the polar N–H while maintaining sufficient lipophilicity for passive cell membrane permeation [1]. Procurement of this compound over the N5-unsubstituted analog (HBD = 1, XLogP3 = 1.4) is justified when the screening cascade includes cell-based phenotypic or target-engagement assays where membrane permeability is a known bottleneck.

PDE5/PDE9A Inhibitor Lead Optimization with Favorable Oral Drug-Like Properties

Class-level evidence from the pyrazolo[3,4-d]pyrimidin-4-one PDE5/PDE9A inhibitor patent literature (e.g., US8039477, EP2675807, and the sildenafil isostere series) indicates that N1-aryl and N5-alkyl substitution patterns critically modulate PDE isoform selectivity and oral bioavailability [2]. The computed physicochemical profile of this compound (MW 282.34, XLogP3 2.8, HBD 0, HBA 3, rotatable bonds 4) fully complies with Lipinski and Veber oral drug-likeness filters. Procurement for PDE-focused medicinal chemistry programs is supported when the goal is to explore N5-n-butyl SAR space distinct from the more commonly described N5-methyl, N5-cyclopentyl, or N5-tetrahydrofuranyl analogs.

Agrochemical Discovery: Antifungal or Herbicidal Lead Generation Based on the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold

Recent literature including the Journal of Agricultural and Food Chemistry (2021) has validated pyrazolo[3,4-d]pyrimidin-4-one derivatives as potential antifungal agents against phytopathogenic fungi . The Bayer CropScience patent WO2015135843 further claims heterocyclic compounds encompassing this scaffold for pest control applications [3]. The ortho-methyl group on the N1-phenyl ring may confer steric protection against oxidative metabolism, while the n-butyl chain provides a lipophilic anchor for binding to hydrophobic pockets in fungal CYP51 or other targets. Procurement of this specific compound enables exploration of the N5-butyl N1-o-tolyl substitution space within agrochemical lead optimization, distinct from the N1-phenyl or N1-pyridyl variants more commonly described.

Chemical Biology Tool Compound Development Requiring a Zero-HBD Kinase Scaffold

The absence of hydrogen bond donors (HBD = 0) on the pyrazolo[3,4-d]pyrimidin-4-one core distinguishes this compound from the more polar, HBD-containing analogs and makes it suitable for chemical probe development where passive permeability and metabolic stability are prioritized [1]. In chemical biology programs, the N5-butyl group provides a synthetic handle for further derivatization (e.g., omega-oxidation to a carboxylic acid for bioconjugation), while the o-tolyl group at N1 can direct binding to kinase selectivity pockets that accommodate ortho-substituted aryl rings. This substitution pattern is not commercially available in alternative pyrazolo[3,4-d]pyrimidin-4-one building blocks, justifying its procurement as a unique entry point for tool compound synthesis.

Quote Request

Request a Quote for 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.